molecular formula C12H19N3O3S B1442289 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate CAS No. 1046817-01-9

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Cat. No.: B1442289
CAS No.: 1046817-01-9
M. Wt: 285.36 g/mol
InChI Key: CYUJKTDJLYEDBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylpyrimidin-2-yl)piperidin-4-yl methanesulfonate
  • 1-(5-Propylpyrimidin-2-yl)piperidin-4-yl methanesulfonate
  • 1-(5-Butylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Uniqueness

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate is unique due to its specific ethyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate, with CAS number 1046817-01-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉N₃O₃S
  • Molecular Weight : 285.36 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyrimidine moiety and a methanesulfonate group, which may influence its biological interactions.

Biological Activity Overview

This compound has shown various biological activities that are of significant interest:

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrimidine-based drugs have demonstrated effectiveness against influenza viruses, suggesting that this compound may also possess antiviral activity. In particular, compounds exhibiting low IC50 values in viral replication assays highlight the potential for this compound in antiviral drug development .

Anticancer Activity

The compound's structural characteristics suggest possible anticancer properties. Related compounds have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies on pyrimidine derivatives indicate significant inhibition of MDA-MB-231 (triple-negative breast cancer) cell lines with IC50 values around 0.126 μM . This suggests that this compound could be evaluated for similar effects.

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it may involve the inhibition of specific enzymes or pathways critical for viral replication or cancer cell survival. For instance, compounds that target matrix metalloproteinases (MMPs) have shown promise in inhibiting metastasis in cancer models .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

  • Antiviral Studies : A compound structurally similar to this compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, indicating a potential therapeutic application in treating resistant viral infections .
  • Cancer Research : In vivo studies involving the administration of pyrimidine derivatives showed a marked reduction in tumor growth and metastasis in mouse models, suggesting that this compound could be beneficial in cancer therapy .

Properties

IUPAC Name

[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJKTDJLYEDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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